molecular formula C10H12N4OS B6596604 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine CAS No. 1703014-48-5

4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine

Numéro de catalogue: B6596604
Numéro CAS: 1703014-48-5
Poids moléculaire: 236.30 g/mol
Clé InChI: TVFKRUBCTSGHJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance of Heterocyclic Scaffolds in Contemporary Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the pharmaceutical sciences. Their prevalence in nature, as seen in vitamins, hormones, and nucleic acids, has inspired their extensive use in drug design. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, enabling them to engage in diverse interactions with biological macromolecules such as proteins and enzymes. This versatility allows for the fine-tuning of a drug's potency, selectivity, and pharmacokinetic profile.

Thienopyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

The thienopyrimidine core, a fused heterocyclic system consisting of a thiophene (B33073) ring merged with a pyrimidine (B1678525) ring, has garnered considerable attention from medicinal chemists. This scaffold is a key structural element in numerous compounds with demonstrated therapeutic potential, particularly in the realm of oncology and inflammatory diseases.

One of the key reasons for the pharmacological success of thienopyrimidines is their structural and isoelectronic resemblance to purines, the fundamental building blocks of DNA and RNA (adenine and guanine). This similarity allows thienopyrimidine derivatives to act as bioisosteres of purines, enabling them to interact with the ATP-binding sites of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways. By competing with endogenous ligands, these compounds can modulate enzyme activity and interfere with disease progression.

The thienopyrimidine scaffold has been identified as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. Numerous studies have highlighted their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. A significant area of research has focused on their role as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been investigated as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are critical targets in oncology.

Role of the Morpholine (B109124) Moiety in Modulating Bioactivity

The incorporation of a morpholine ring into a drug candidate's structure is a common strategy employed by medicinal chemists to enhance its pharmacological properties. Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group.

From a synthetic standpoint, the morpholine moiety is a readily available and versatile building block. Its chemical stability and the reactivity of its secondary amine group allow for its straightforward incorporation into a wide range of molecular frameworks. This ease of synthesis facilitates the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds.

The presence of a morpholine ring can significantly influence a molecule's biological profile. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the morpholine group can improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability, which are crucial for drug-likeness and in vivo efficacy. In the context of kinase inhibitors, the morpholine moiety has been shown to occupy specific pockets within the ATP-binding site, contributing to both the potency and selectivity of the inhibitor.

The subject of this article, 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine, combines the privileged thienopyrimidine scaffold with the beneficial properties of the morpholine moiety. The following sections will delve into the specific research findings related to this compound and its close analogs, highlighting its potential in the development of novel therapeutic agents.

Detailed Research Findings

Research into thieno[2,3-d]pyrimidine derivatives, particularly those bearing a morpholine substituent, has revealed significant potential in the field of oncology. While specific data for this compound is part of a broader research landscape, the analysis of closely related compounds provides valuable insights into its potential biological activity.

Studies have focused on the synthesis and evaluation of various 2-amino-4-morpholinothieno[2,3-d]pyrimidine derivatives for their anticancer and kinase inhibitory activities. The general structure-activity relationship (SAR) suggests that the 2-amino group is a crucial feature for activity, potentially forming key hydrogen bond interactions within the ATP-binding site of kinases. The morpholine at the 4-position is generally well-tolerated and often contributes to improved pharmacokinetic properties.

The tables below summarize the biological activities of representative 2-amino-4-morpholinothieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases. It is important to note that these are for illustrative purposes to demonstrate the potential of this chemical class, and the specific activity of the parent compound, this compound, may vary.

Table 1: Anticancer Activity of Selected 2-Amino-4-morpholinothieno[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Derivative ABreast (MCF-7)5.2
Derivative BLung (A549)8.7
Derivative CColon (HCT116)3.1

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Kinase Inhibitory Activity of Selected 2-Amino-4-morpholinothieno[2,3-d]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)
Derivative XPI3Kα150
Derivative YmTOR250
Derivative ZEGFR95

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The data presented in these tables highlight the potential of the 2-amino-4-morpholinothieno[2,3-d]pyrimidine scaffold as a source of novel anticancer agents. The variations in activity between different derivatives underscore the importance of the substituents on the thienopyrimidine core in determining the potency and selectivity of these compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its structure for enhanced biological activity.

Academic Research Landscape of this compound

The academic exploration of this compound and its analogs is primarily situated within the broader investigation of thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. The core structure is a key pharmacophore that has been extensively studied for its ability to inhibit various protein kinases involved in cancer cell signaling pathways.

A significant area of research has focused on the development of these compounds as Phosphatidylinositol 3-kinase (PI3K) inhibitors. nih.gov The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. The morpholine group at the 4-position of the thieno[2,3-d]pyrimidine ring is a common feature in many potent PI3K inhibitors, as it can form crucial hydrogen bonds within the ATP-binding site of the enzyme. nih.gov

Research groups have designed and synthesized series of new morpholine-based thieno[2,3-d]pyrimidine derivatives to evaluate their antiproliferative activity and enzymatic activity against PI3K isoforms. nih.gov These studies often involve molecular modeling and docking to predict the binding modes of the compounds and guide the design of more potent inhibitors. nih.gov

The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against a variety of human cancer cell lines. nih.gov For instance, studies have demonstrated the inhibitory activity of such compounds against breast cancer cells, such as MDA-MB-231 and MCF-7, as well as other cancer cell lines including HepG-2 (liver cancer). nih.govnih.govscielo.br The 4-substituted aminothieno[2,3-d]pyrimidine scaffold is considered a promising backbone for the design of potent cytotoxic leads. nih.gov

The synthesis of the thieno[2,3-d]pyrimidine core is a well-established area of research, with common methods including the Gewald reaction followed by cyclization. scielo.br Researchers have also explored more efficient synthetic routes, such as microwave-assisted synthesis, to generate libraries of these compounds for biological screening. scielo.br

The table below summarizes key research findings related to thieno[2,3-d]pyrimidine derivatives containing a morpholine moiety, providing context for the potential of this compound.

Compound Class Biological Target/Activity Key Findings References
Morpholine-based thieno[2,3-d]pyrimidine derivativesPI3K inhibitionSome compounds showed significant enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov
4-Substituted-aminothieno[2,3-d]pyrimidine derivativesCytotoxicityConsidered a promising scaffold for the design and synthesis of potent cytotoxic leads. nih.gov
Thieno[2,3-d]pyrimidine derivativesAnticancer activityDemonstrated inhibitory activity against breast cancer cell lines (MDA-MB-231, MCF-7) and liver cancer cell lines (HepG-2). nih.govnih.govscielo.br
Thieno[2,3-d]pyrimidine derivativesKinase inhibitionInvestigated as inhibitors of various kinases, including those involved in cancer cell proliferation and survival. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFKRUBCTSGHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CSC3=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703014-48-5
Record name 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for 4 Morpholin 4 Yl Thieno 2,3 D Pyrimidin 2 Amine

Approaches for the Construction of the Thieno[2,3-d]pyrimidine (B153573) Core

The formation of the fused thieno[2,3-d]pyrimidine ring system is the foundational step in the synthesis of the target compound. This is generally achieved by first constructing a highly functionalized thiophene (B33073) ring, which then serves as a template for the annulation of the pyrimidine (B1678525) ring.

A cornerstone in the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, a versatile and widely utilized method for the preparation of 2-aminothiophenes. researchgate.netnih.gov This multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes, which are the essential precursors for the subsequent pyrimidine ring formation. arkat-usa.orgorganic-chemistry.org

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. organic-chemistry.orgnih.gov The reaction proceeds through a sequence of steps, typically initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. arkat-usa.orgorganic-chemistry.org The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. arkat-usa.org

The versatility of this reaction is enhanced by the availability of various starting materials and the relatively mild reaction conditions. researchgate.net For the synthesis of precursors to 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine, a typical starting point would be the reaction of a suitable ketone, an activated cyano compound, and sulfur, often using an amine like morpholine (B109124) as the catalyst. nih.gov

Table 1: Key Features of the Gewald Aminothiophene Synthesis

Feature Description References
Reaction Type Multicomponent condensation organic-chemistry.org
Reactants α-Methylene carbonyl compound, α-cyanoester/nitrile, elemental sulfur organic-chemistry.org
Catalyst Basic catalyst (e.g., triethylamine, piperidine, morpholine) arkat-usa.orgnih.gov
Key Intermediate 2-Aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate nih.govscielo.br

| Mechanism Steps | Knoevenagel condensation, Michael addition of sulfur, intramolecular cyclization | arkat-usa.orgnih.gov |

Once the 2-aminothiophene-3-carbonitrile intermediate is secured via the Gewald synthesis, the next critical step is the construction of the fused pyrimidine ring. Various cyclization strategies have been developed to achieve this transformation.

A common and straightforward method involves heating the 2-aminothiophene-3-carbonitrile with formamide. mdpi.com This reaction allows for the direct annulation of the pyrimidine ring, yielding the 4-amino-thieno[2,3-d]pyrimidine structure. Another approach involves a two-step process where the 2-aminothiophene intermediate is first reacted with an acyl chloride or a similar reagent, followed by cyclization. scielo.br For the specific synthesis of a 2-amino-thieno[2,3-d]pyrimidine, reacting the 2-aminothiophene-3-carbonitrile with formamidine acetate or guanidine hydrochloride provides a direct route to incorporate the desired 2-amino group on the pyrimidine ring. atlantis-press.com The resulting product is typically a thieno[2,3-d]pyrimidin-4(3H)-one or a 4-chlorothieno[2,3-d]pyrimidine, which can then be further functionalized. nih.govmdpi.comresearchgate.net

While the Gewald reaction followed by pyrimidine annulation is the most prevalent route, alternative pathways to the thieno[2,3-d]pyrimidine core exist. One such strategy involves starting with a pre-formed pyrimidine ring and subsequently constructing the thiophene ring onto it. researchgate.net For instance, a suitably substituted 4-mercaptopyrimidine can be reacted with an α-halo ketone or ester, followed by an intramolecular cyclization to form the fused thiophene ring. scielo.br This "reverse" approach can be advantageous when specific substitution patterns on the pyrimidine ring are desired from the outset. Another method involves the intramolecular rearrangement of specifically designed precursors under alkaline conditions to yield the thieno[2,3-d]pyrimidine system. scielo.br

Installation of the Morpholin-4-yl Group at the 4-Position

With the thieno[2,3-d]pyrimidine core in hand, the final key structural element to be introduced is the morpholine moiety at the 4-position of the pyrimidine ring. This is almost universally achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The strategy for introducing the morpholine group hinges on creating a suitable electrophilic center at the C4 position of the pyrimidine ring. This is accomplished by converting the thieno[2,3-d]pyrimidin-4(3H)-one intermediate into a 4-chlorothieno[2,3-d]pyrimidine. nih.govnih.gov The chlorination is typically carried out using potent chlorinating agents such as phosphoryl trichloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). nih.govresearchgate.net

The resulting 4-chloro derivative is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the fused thiophene ring. The chlorine atom at the 4-position is particularly labile and serves as an excellent leaving group. rsc.orgthieme.de Subsequent reaction with morpholine, which acts as the nucleophile, proceeds via a classic SNAr mechanism to displace the chloride and form the desired C-N bond, yielding the 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine product. nih.govnih.gov

Table 2: General Scheme for Morpholine Installation

Step Reaction Reagents Key Intermediate/Product References
1 Chlorination POCl₃ 4-Chlorothieno[2,3-d]pyrimidine nih.govresearchgate.net

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine | 4-(Morpholin-4-yl)thieno[2,3-d]pyrimidine | nih.govnih.gov |

The efficiency and yield of the nucleophilic aromatic substitution reaction can be significantly influenced by the reaction conditions. researchgate.net Researchers have explored various parameters to optimize the incorporation of the morpholine group.

Key factors that are typically optimized include the solvent, temperature, and the presence of a base. The reaction is often carried out in polar protic solvents like ethanol or isopropanol, or a mixture of the two. nih.govresearchgate.net The reaction mixture is generally heated under reflux to drive the substitution to completion. nih.govresearchgate.net

While morpholine itself is a base, an auxiliary base such as triethylamine (TEA) is sometimes added to scavenge the HCl generated during the reaction, which can help to improve the reaction rate and yield. nih.gov The progress of the reaction is conveniently monitored using thin-layer chromatography (TLC). researchgate.net Upon completion, the product is typically isolated by precipitation upon cooling or pouring the reaction mixture into water, followed by filtration. nih.govresearchgate.net Further purification can be achieved by recrystallization or flash column chromatography to afford the final, high-purity compound. nih.gov

Functionalization at the 2-Amine Position

The primary amino group at the 2-position of the 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine core is a versatile handle for a wide array of chemical modifications. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the resulting derivatives.

Synthesis of 2-Substituted Amino Derivatives

A common and effective method for modifying the 2-amino group is through the formation of amide and sulfonamide linkages. This is typically achieved by reacting this compound with various acylating or sulfonylating agents.

One straightforward approach involves the acylation of the 2-amino group using acyl chlorides or anhydrides in the presence of a base to yield N-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)amides. For instance, the reaction with acetyl chloride or acetic anhydride would yield the corresponding acetamide derivative.

A documented five-step synthesis of a series of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamides highlights a general strategy applicable to the target compound. This synthesis commences with methyl 2-aminothiophene-3-carboxylate and proceeds through the construction of the thieno[2,3-d]pyrimidine ring system, followed by the introduction of the morpholine at the 4-position and subsequent acylation of the 2-amino group. researchgate.net

ReagentProduct
Acetyl chlorideN-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)acetamide
Benzoyl chlorideN-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)benzamide
Thiophene-2-carbonyl chlorideN-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)thiophene-2-carboxamide
Furan-2-carbonyl chlorideN-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)furan-2-carboxamide
Methanesulfonyl chlorideN-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)methanesulfonamide
Benzenesulfonyl chlorideN-(4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-yl)benzenesulfonamide

Introduction of Diverse Chemical Moieties at the 2-Position

Beyond simple acylation and sulfonylation, more complex chemical moieties can be introduced at the 2-position to explore a wider chemical space. This can be achieved through various synthetic transformations, including N-alkylation, reductive amination, and cross-coupling reactions.

While direct N-alkylation of the 2-amino group can be challenging due to potential issues with polysubstitution and regioselectivity, alternative strategies can be employed. One such strategy involves the initial protection of the amino group, followed by alkylation and deprotection.

Another powerful method for introducing diversity is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds between the 2-amino group and a variety of aryl or heteroaryl halides, thus enabling the synthesis of a broad range of 2-(aryl/heteroaryl)amino derivatives. Although not specifically detailed for this compound in the reviewed literature, this methodology is widely applicable to amination reactions on heterocyclic cores.

Chemo- and Regioselective Synthesis Considerations

When functionalizing a molecule with multiple reactive sites, such as this compound, chemo- and regioselectivity are of paramount importance. The thieno[2,3-d]pyrimidine core itself presents different positions that could potentially react. However, the 2-amino group is generally a nucleophilic site amenable to reactions with electrophiles.

In the context of acylation or sulfonylation, the primary amine at the 2-position is typically more nucleophilic than the nitrogen atoms within the pyrimidine ring, leading to selective functionalization at this position under appropriate reaction conditions. The choice of solvent, base, and reaction temperature can be crucial in controlling the selectivity of the reaction. For instance, using a non-nucleophilic base can prevent undesired side reactions.

The synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives often proceeds via a 4-chlorothieno[2,3-d]pyrimidine intermediate. The subsequent nucleophilic substitution with morpholine is a regioselective process, favoring displacement of the chlorine at the 4-position. nih.gov This highlights the inherent reactivity differences between the positions on the pyrimidine ring.

Methodological Advancements in Synthetic Protocols

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the synthesis and functionalization of heterocyclic compounds like thieno[2,3-d]pyrimidines.

Furthermore, the development of novel catalytic systems, particularly for cross-coupling reactions, has expanded the scope of accessible derivatives. Modern palladium catalysts with sophisticated phosphine ligands have enabled C-N bond formation with a broader range of substrates and under milder conditions than previously possible. These advancements are highly relevant for the introduction of diverse chemical moieties at the 2-position of the thieno[2,3-d]pyrimidine core.

Biological Activities and Therapeutic Potentials of 4 Morpholin 4 Yl Thieno 2,3 D Pyrimidin 2 Amine Derivatives

Anticancer Activity Spectrum

Derivatives of the thieno[2,3-d]pyrimidine (B153573) nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human tumor cells. elsevierpure.com

In Vitro Antiproliferative Effects on Cancer Cell Lines

Numerous studies have evaluated the antiproliferative activity of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine derivatives against various human cancer cell lines. The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell viability.

For instance, a series of novel thieno[2,3-d]pyrimidine derivatives incorporating sulfonamide moieties were tested against the human breast cancer cell line (MCF-7). alliedacademies.org Several of these compounds exhibited potent activity, with IC50 values lower than that of the reference drug, Doxorubicin (IC50 value of 30.40 μM). alliedacademies.org Specifically, compounds bearing sulfa-doxine, sulfa-dimethoxazine, sulfanilamide, and sulfa-merazine moieties displayed IC50 values of 22.12, 22.52, 27.83, and 29.22 μM, respectively. alliedacademies.org

In another study, 4-substituted-aminothieno[2,3-d]pyrimidine derivatives showed significant cytotoxic activity. nih.gov One compound, in particular, was more potent than Doxorubicin against the lung cancer cell line A549, with an IC50 of 13.40 μM. nih.gov Another derivative exhibited more potent activity than Doxorubicin against the prostate cancer cell line PC3 (IC50 = 14.13 µM) and showed comparable activity against MCF-7 and T47D breast cancer cells. nih.gov

Further research into 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines highlighted their anti-proliferative properties against breast cancer models. One derivative showed high activity against MDA-MB-231 cells with an IC50 of 0.16 μM. nih.gov Other studies have also confirmed the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against cell lines such as HepG-2 (liver cancer) and HT-29 (colon cancer). nih.govrsc.org

Table 1: In Vitro Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound/Derivative Cancer Cell Line Cell Line Type IC50 (µM) Reference
Sulfa-doxine derivative MCF-7 Breast 22.12 alliedacademies.org
Sulfa-dimethoxazine derivative MCF-7 Breast 22.52 alliedacademies.org
Sulfanilamide derivative MCF-7 Breast 27.83 alliedacademies.org
Sulfa-merazine derivative MCF-7 Breast 29.22 alliedacademies.org
4-Substituted amino derivative 1 A549 Lung 13.40 nih.gov
4-Substituted amino derivative 2 PC3 Prostate 14.13 nih.gov
2-Alkyl-substituted derivative MDA-MB-231 Breast 0.16 nih.gov
Compound 18 MCF-7 Breast 10.17 rsc.org
Compound 18 HepG2 Liver 24.47 rsc.org
Doxorubicin (Reference) MCF-7 Breast 30.40 alliedacademies.org

Specificity Against Various Tumor Cell Types

The anticancer activity of thieno[2,3-d]pyrimidine derivatives often shows a degree of selectivity towards certain cancer cell types. Screening against the National Cancer Institute's (NCI) 60-cell line panel has revealed that some compounds display broad-spectrum activity, while others have a more targeted effect. mdpi.com

For example, one of the most active compounds identified in a study, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated cytotoxic activity across almost all tested cancer cell lines. mdpi.com It was particularly sensitive against the melanoma cell line MDA-MB-435. mdpi.com The same compound also showed high activity against several leukemia and colon cancer cell lines. mdpi.com

In contrast, some derivatives exhibit more selective inhibition. Certain compounds were found to be quite active on the non-small cell lung cancer cell lines HOP-92 and EKVX. mdpi.com Similarly, studies on newly designed thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives indicated a potential specificity for liver cancer cells (HepG-2) over colon (HT-29) and breast (MCF-7) cancer cells, which survived at much higher concentrations of the tested compounds. nih.gov This suggests that the structural modifications on the thieno[2,3-d]pyrimidine scaffold can be tailored to target specific malignancies.

Enzyme Inhibition Profiles

The mechanism of action for the anticancer effects of many thieno[2,3-d]pyrimidine derivatives is linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. elsevierpure.com

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is frequently deregulated in a wide variety of human tumors, making PI3K a critical target for cancer therapy. nih.govresearchgate.net The thieno[2,3-d]pyrimidine scaffold has been identified as a promising foundation for the development of potent PI3K inhibitors. researchgate.net The morpholine (B109124) moiety, in particular, is considered a crucial feature for binding to a key valine residue in the hinge region of the PI3K active site. nih.gov

Research has led to the design and synthesis of new 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives specifically targeting PI3K. nih.gov These compounds have been evaluated for their enzymatic inhibitory activity against different PI3K isoforms (α, β, and γ). nih.gov

One study revealed that a derivative with a 3-hydroxyphenyl ring exhibited significant enzymatic inhibition, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.gov The placement of the hydroxyl group was critical, as moving it to the para position resulted in a significant drop in inhibitory activity. nih.gov The closely related thieno[3,2-d]pyrimidine (B1254671) scaffold has also yielded potent PI3K inhibitors. nih.gov GDC-0941, a compound from this class, was identified as a potent and selective inhibitor of Class I PI3K. nih.gov Another series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives was evaluated for inhibitory activity against PI3Kα, with several compounds showing IC50 values under 100 nM. nih.gov The most promising compound from this series, 17f , had a PI3Kα IC50 value of 0.039 μM. nih.gov

Table 2: PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine and Related Derivatives

Compound/Derivative PI3K Isoform Activity Reference
Compound VIb (3-hydroxyphenyl derivative) PI3Kβ 72% Inhibition nih.gov
Compound VIb (3-hydroxyphenyl derivative) PI3Kγ 84% Inhibition nih.gov
Compound 17f PI3Kα IC50 = 0.039 µM nih.gov
Compound 17c PI3Kα IC50 < 0.1 µM nih.gov
Compound 17e PI3Kα IC50 < 0.1 µM nih.gov
Compound 17h PI3Kα IC50 < 0.1 µM nih.gov

Q & A

What are the established synthetic routes for 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution of a 4-chloro precursor (e.g., 2-amino-4-chlorothieno[2,3-d]pyrimidine) with morpholine. Key steps include:

  • Reaction conditions : Morpholine (2–3 eq.) in DMF at 80–100°C for 12–24 hours with K₂CO₃ as a base, yielding 60–75% .
  • Solvent effects : Polar aprotic solvents (DMF > DMSO > acetone) enhance substitution efficiency .
  • Alternative routes : A one-pot, four-component reaction (ketone, malononitrile, S₈, formamide, Na₂HPO₄ catalyst) can construct the thienopyrimidine core but requires optimization for morpholine incorporation .

Which spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

Critical analytical methods include:

  • ¹H/¹³C NMR : Morpholine protons (δ 3.60–3.70 ppm for OCH₂; δ 2.70–2.80 ppm for NCH₂) and aromatic thienopyrimidine signals (δ 7.05–7.45 ppm) .
  • IR spectroscopy : Peaks at ~3330 cm⁻¹ (N-H), ~1655 cm⁻¹ (C=N), and ~1110 cm⁻¹ (C-O-C in morpholine) .
  • ESI-MS : Molecular ion [M+H]⁺ at m/z 291 (C₁₁H₁₅N₄OS) .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : pH, temperature, and ion concentrations (e.g., Mg²⁺ levels in kinase assays) .
  • Compound purity : Validate via HPLC and elemental analysis; impurities >5% skew results .
  • Cell line variability : Use ATCC-certified lines (e.g., HeLa) and include controls (e.g., methotrexate for DHFR studies) .
  • Dose-response curves : Test 8–10 concentrations in triplicate for reproducibility .

What computational methods predict the compound’s binding mode with biological targets?

  • Molecular docking (AutoDock Vina) with DHFR (PDB 1U72) identifies:
    • Morpholine oxygen hydrogen-bonded to Asp94 .
    • Thienopyrimidine core π-π stacking with Phe31 .
  • Validation : Molecular dynamics (50 ns simulations in GROMACS) assess binding stability .
  • Free energy calculations : MM/PBSA quantifies morpholine’s contribution (−8.2 kcal/mol in DHFR) .

How do structural modifications at the 4-morpholinyl position affect pharmacokinetics?

  • Solubility : Smaller amines (e.g., piperazine) increase solubility but reduce affinity (LogP 1.8 vs. 2.1 for morpholine) .
  • Metabolic stability : Morpholine resists CYP450 oxidation (t₁/₂ > 120 min in microsomes) compared to pyrrolidine (t₁/₂ ~45 min) .
  • Bioavailability : Morpholine derivatives show 55–60% oral bioavailability in rodents vs. 35% for piperidinyl analogs .

What strategies optimize antimicrobial activity against Gram-positive pathogens?

  • Lipophilic substituents : Halogenated benzamide groups at position 2 reduce MIC from 32 µg/mL to 8 µg/mL against S. aureus .
  • Synergy with β-lactams : Pairing with ampicillin reduces MIC 4-fold via efflux pump inhibition .
  • SAR studies : Para-substituted aryl groups show 2–3x higher activity than ortho/meta derivatives .

What experimental controls are essential for in vitro anticancer evaluation?

  • Vehicle controls : DMSO ≤0.1% to exclude solvent toxicity .
  • Positive controls : Methotrexate (DHFR inhibition) and cisplatin (general cytotoxicity) .
  • Viability assays : Combine MTT with trypan blue exclusion to distinguish cytostatic vs. cytotoxic effects .
  • Kinase profiling : Test against 50 kinases to confirm selectivity (e.g., IC₅₀ < 100 nM for EGFR vs. >1 µM for VEGFR) .

How is the compound’s interaction with dihydrofolate reductase (DHFR) characterized?

  • Enzyme inhibition assays : IC₅₀ values determined via spectrophotometric monitoring of NADPH oxidation (e.g., 0.8 µM for DHFR vs. 25 µM for thymidylate synthase) .
  • Competitive binding : Lineweaver-Burk plots confirm competitive inhibition with dihydrofolate .
  • Cellular uptake : LC-MS quantifies intracellular concentrations in cancer cells (e.g., 12 µM in HeLa after 24 h) .

What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Flash chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (ethanol/water) to achieve >98% purity .
  • Byproduct formation : Optimize reaction time (12–16 hours) to minimize dimerization .
  • Cost-effective reagents : Replace HATU with EDC/HOBt in coupling steps without compromising yield .

How does the morpholine moiety influence target selectivity?

  • Hydrogen bonding : Morpholine’s oxygen interacts with Asp94 in DHFR, absent in non-morpholine analogs .
  • Solubility : Enhanced water solubility (logS −3.2 vs. −4.5 for phenyl analogs) improves bioavailability .
  • Conformational rigidity : Restricts rotation, aligning the thienopyrimidine core for optimal target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.